(S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

Description

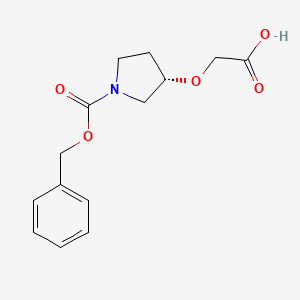

(S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethoxy (-OCH₂CO₂R) substituent at the 3-position of the pyrrolidine ring. This compound likely serves as a key intermediate in pharmaceutical synthesis, enabling further functionalization via its ester and carboxymethoxy groups.

Properties

IUPAC Name |

2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)10-19-12-6-7-15(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUGIYBHVKFTM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

The enantioselective synthesis of (S)-3-carboxymethoxy-pyrrolidine derivatives leverages organocatalytic Michael addition reactions. A key protocol involves reacting 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes in the presence of chiral catalysts to form γ-lactam intermediates, which are subsequently reduced and functionalized.

Reaction Scheme:

-

Michael Addition :

-

Reduction : Hydrogenation or borane-mediated reduction to yield pyrrolidine-3-carboxylic acid derivatives.

-

Esterification : Benzyl ester formation via reaction with benzyl alcohol under acidic conditions.

Key Parameters

Table 1: Yields and Enantioselectivity of Organocatalytic Routes

| Starting Material | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-4-oxo-2-enoate | (R)-TRIP | 82 | 97 | |

| 4-Ethyl-4-oxo-2-enoate | (S)-TRIP | 78 | 95 |

Multi-Step Functionalization of Pyrrolidine Precursors

Hydroxylation-Alkylation Sequence

A common approach involves hydroxylation of pyrrolidine-1-carboxylic acid benzyl ester followed by alkylation with bromoacetic acid derivatives.

Reaction Steps:

-

Hydroxylation :

-

Alkylation :

Stereochemical Control

Table 2: Functionalization Efficiency

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation | OsO₄, NMO | 65 | 90 |

| Alkylation | NaH, Bromoacetic acid | 58 | 88 |

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer of racemic 3-carboxymethoxy-pyrrolidine esters, leaving the (S)-enantiomer intact.

Conditions:

-

Enzyme : CAL-B (5 wt%).

-

Solvent : Phosphate buffer (pH 7.0)/tert-butyl methyl ether.

-

Conversion : 45–50% (

Chemical Reactions Analysis

Types of Reactions

(S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: (S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid and benzyl alcohol.

Reduction: (S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid alcohol.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

Antimalarial Agents :

Recent studies have identified pyrrolidine derivatives as promising candidates for antimalarial drugs. The compound's structural similarities to known aspartic protease inhibitors suggest it may effectively target malaria-causing Plasmodium species. For instance, a related compound, 4-aryl-N-benzylpyrrolidine-3-carboxamide, demonstrated significant antimalarial activity with EC50 values in the nanomolar range against both drug-sensitive and resistant strains of Plasmodium falciparum . This highlights the potential of (S)-3-Carboxymethoxy-pyrrolidine derivatives in developing new antimalarial therapies. -

Metalloprotease Inhibition :

Pyrrolidine derivatives, including (S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester, have been investigated as inhibitors of metalloproteases, specifically zinc hydrolases. These enzymes play critical roles in various physiological processes and diseases, including hypertension and cardiac disorders. Inhibiting their activity could provide therapeutic benefits for conditions like myocardial ischemia and heart failure . -

Endothelin-Converting Enzyme (ECE) Inhibition :

The compound has potential applications in inhibiting ECE, which is involved in the regulation of blood pressure and vascular tone. Compounds that inhibit ECE are being explored for treating cardiovascular diseases, pulmonary hypertension, and other related disorders . This positions this compound as a candidate for further investigation in cardiovascular pharmacotherapy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that ensure the correct stereochemistry and functional group orientation necessary for biological activity. The compound can be synthesized through a series of reactions starting from readily available precursors using techniques such as Yamaguchi conditions for ester formation .

Key Steps in Synthesis:

- Formation of Pyrrolidine Ring : Utilizing cycloaddition reactions to create the pyrrolidine framework.

- Esterification : Connecting the carboxylic acid moiety with a benzyl group through esterification reactions.

The structure-activity relationship studies indicate that modifications to the aryl substituents and stereochemistry significantly influence the potency of these compounds against targeted enzymes .

Case Study 1: Antimalarial Efficacy

A study evaluated a series of pyrrolidine derivatives for their antimalarial properties. Among the tested compounds, those structurally similar to (S)-3-Carboxymethoxy-pyrrolidine exhibited promising results with low nanomolar EC50 values against Plasmodium falciparum, indicating their potential as effective antimalarial agents .

Case Study 2: Cardiovascular Applications

Research into metalloprotease inhibitors has shown that derivatives of pyrrolidines can effectively reduce blood pressure in animal models by inhibiting ECE activity. This suggests that (S)-3-Carboxymethoxy-pyrrolidine could play a role in developing new treatments for hypertension and related cardiovascular diseases .

Mechanism of Action

The mechanism of action of (S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors with high specificity, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Key Comparative Analysis

Functional Group Reactivity

- Boc-Protected Amine (S)-3-tert-Butoxycarbonylamino analog: The tert-butoxycarbonyl (Boc) group enhances stability during synthetic steps, making it suitable for peptide coupling reactions . In contrast, the carboxymethoxy group in the target compound offers a carboxylic acid precursor for conjugation or further esterification.

- Halogenated Derivatives (Br/Cl) : Bromo and chloro analogs (CAS 1353995-89-7 and 1354000-12-6) exhibit higher reactivity in cross-coupling or nucleophilic substitution reactions compared to the carboxymethoxy group .

Stereochemical Considerations

The (S)-configuration in the target compound and its Boc-protected analog (CAS 122536-75-8) ensures enantioselectivity in chiral synthesis. In contrast, the (R)-configured chloro analog (CAS 1354000-12-6) may serve as a stereochemical control or antagonist in drug discovery .

Physicochemical Properties

- Molecular Weight and Solubility : The Boc-protected analog (MW 348.39) is more lipophilic than the hydroxylated derivative (MW 221.25), impacting solubility and bioavailability. The carboxymethoxy group likely balances hydrophilicity and molecular weight.

- Thermal Stability : Boc and benzyl ester groups generally enhance thermal stability, whereas halogenated derivatives may decompose under harsh conditions .

Biological Activity

(S)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.37 g/mol. The compound features a pyrrolidine ring, a carboxymethyl group, and a benzyl ester functional group, which are critical for its chemical reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| pKa | Estimated at 2.34 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions to ensure high yields and purity of the final product. The compound's synthesis is noteworthy for its potential applications in various fields, particularly in medicinal chemistry.

Research indicates that the presence of functional groups such as the carboxymethyl and benzyl ester moieties may influence the compound's interactions with biological systems. The acidic nature (pKa ~ 2.34) suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, impacting its pharmacological profile.

Case Studies

- Neuroprotective Properties : In studies evaluating neuroprotective agents, compounds structurally similar to this compound have shown promising results in preventing neuronal cell death under stress conditions. The mechanism is hypothesized to involve modulation of neurokinin receptors, which play a crucial role in neuroprotection .

- Antimicrobial Activity : Another study explored the antimicrobial properties of related pyrrolidine derivatives, indicating that modifications in the side chains can enhance activity against various bacterial strains. This suggests that this compound may also possess similar properties due to its structural features .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester | C17H22N2O4 | Neuroprotective potential |

| (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | C18H26N2O4 | Investigated for anticancer properties |

| 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | C18H26N2O4 | Notable for structural versatility |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via multi-step protection/deprotection strategies. Starting from (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivatives, key steps include:

- Protection : Use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection (e.g., TBSOTf with 2,6-lutidine) .

- Esterification : Reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to form SEM esters, followed by coupling with acids (e.g., BOP-Cl or HATU as coupling agents in dichloromethane) .

- Deprotection : Controlled hydrolysis using magnesium bromide or TBAF to yield intermediates like secondary alcohols or acids .

- Analytical Validation : Yields are monitored via NMR and elemental analysis, with intermediates characterized by FTIR and mass spectrometry .

Q. How does pH influence the stability of benzyl ester bonds in related compounds, and what implications does this have for experimental design?

- Methodological Answer : Benzyl ester bonds are pH-sensitive. In acidic conditions (pH 4–6), ester bond formation is favored due to protonation of competing nucleophiles (e.g., amino groups in proteins). Neutral pH (7–8) shifts reactivity toward amino group interactions, reducing ester yield .

- Experimental Design Tip : For reactions prioritizing esterification, maintain pH ≤5 using buffered systems (e.g., AcOH/THF). Use ion chromatography (IC) or solid-state NMR to quantify ester content post-synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in coupling efficiency when using BOP-Cl vs. HATU for pyrrolidine ester synthesis?

- Methodological Answer : Discrepancies arise from reagent compatibility and steric effects:

- BOP-Cl : Preferred for bulky substrates (e.g., SEM-protected intermediates) due to its ability to activate carboxyl groups without racemization. Yields >90% are reported in dichloromethane .

- HATU : More efficient for less hindered substrates (e.g., free acids), offering faster reaction times but requiring DIPEA as a base. Comparative studies show HATU achieves ~80% yield in similar conditions .

- Optimization : Screen coupling agents with varying steric demands using kinetic monitoring (e.g., HPLC) to identify optimal conditions .

Q. How can competing reactions between benzyl ester formation and protein adducts be minimized in enzyme-catalyzed systems?

- Methodological Answer : Competing quinone methide-protein adducts dominate at neutral pH. Mitigation strategies include:

- pH Control : Maintain pH ≤5 to suppress amino group reactivity .

- Enzyme Engineering : Use enzymes with reduced lysine content (e.g., recombinant β-glucosidase variants) to minimize unintended protein crosslinking .

- Post-Reaction Analysis : Quantify ester vs. adduct ratios using alkali treatment (breaks esters) followed by IC or FTIR .

Q. What are the best practices for handling and storing benzyl ester derivatives to prevent degradation?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.

- Disposal : Degrade residual esters via alkaline hydrolysis (1M NaOH, 24h), followed by neutralization and incineration .

Data Contradiction Analysis

Q. Why do some studies report higher glucuronic acid incorporation in DHPGAC at pH 6 despite reduced ester bond formation?

- Resolution : At pH 6, glucuronic acid’s carboxylate form (deprotonated) reacts with quinone methides via nucleophilic attack, forming covalent adducts rather than esters. This is confirmed by elevated nitrogen content in elemental analysis, indicating protein adducts dominate .

- Methodological Adjustment : Use pre-acetylated glucuronic acid to block competing hydroxyl groups and force ester-specific reactivity .

Structural and Mechanistic Insights

Q. How does the stereochemistry of the pyrrolidine ring affect the biological activity of benzyl ester derivatives?

- Methodological Answer : The (S)-configuration at C3 ensures proper spatial alignment for target binding (e.g., cysteine protease inhibition). Activity is validated via:

- Enzymatic Assays : Measure IC₅₀ against proteases like falcipain-2 .

- Molecular Dynamics : Simulate docking interactions to correlate stereochemistry with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.